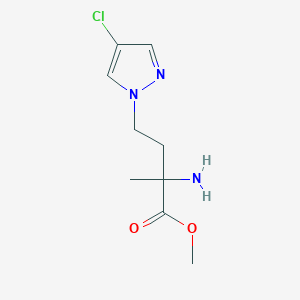
Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate typically involves the reaction of 4-chloro-1H-pyrazole with appropriate amino and ester functional groups under controlled conditions. The reaction conditions often include the use of solvents such as water and ethyl acetate, and reagents like sodium chloride and oxone . The reaction proceeds with continuous stirring and is monitored using thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like oxone.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxone and sodium chloride in water at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens, leading to their antileishmanial and antimalarial activities . The compound may also interact with other cellular targets, disrupting critical biological processes.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1H-pyrazole: A precursor and structurally related compound.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects.
Uniqueness: Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H14ClN3O2 |
|---|---|
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
methyl 2-amino-4-(4-chloropyrazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C9H14ClN3O2/c1-9(11,8(14)15-2)3-4-13-6-7(10)5-12-13/h5-6H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
XGUPBKJHOVSBBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN1C=C(C=N1)Cl)(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


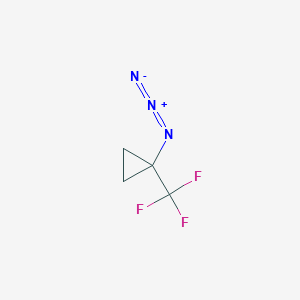
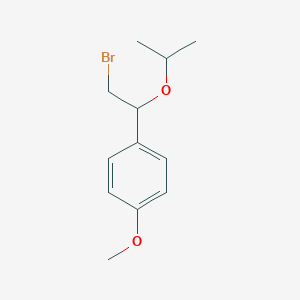

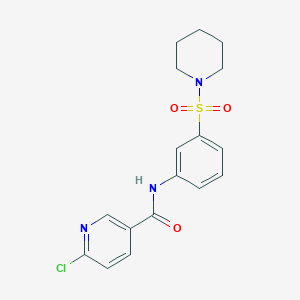
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvalyl-N-methylglycine](/img/structure/B15313890.png)
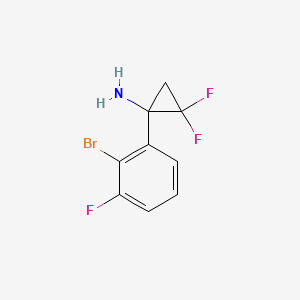
![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride](/img/structure/B15313909.png)






